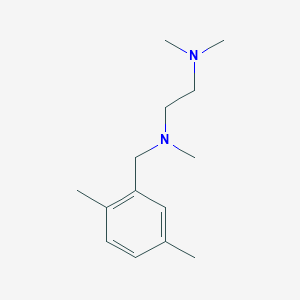
3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-4-isoxazolecarboxamide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and bacteria. It is also believed to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-4-isoxazolecarboxamide has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. In addition, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-4-isoxazolecarboxamide is its broad spectrum of activity against various diseases. It is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for further research on 3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-4-isoxazolecarboxamide. One area of research is to further investigate its mechanism of action and how it can be optimized for specific applications. Another area of research is to explore its potential use in combination therapy with other drugs. Additionally, further studies are needed to evaluate its safety and toxicity in various applications.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-4-isoxazolecarboxamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 2-chlorobenzonitrile with 2-amino-5-nitrothiazole, followed by cyclization with methyl isoxazole-4-carboxylate. The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain the final compound.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-4-isoxazolecarboxamide has been studied extensively for its potential therapeutic uses. It has been found to have antitumor, antimicrobial, and anti-inflammatory properties. This compound has also been shown to be effective in the treatment of various diseases such as cancer, tuberculosis, and malaria.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O4S/c1-7-11(12(18-23-7)8-4-2-3-5-9(8)15)13(20)17-14-16-6-10(24-14)19(21)22/h2-6H,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXMPSCTGRFVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[2-(benzoyloxy)ethyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5131883.png)



![3,3-dimethyl-10-propionyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131926.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)
![11-(1H-benzimidazol-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131956.png)

![4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate](/img/structure/B5131968.png)
![1-ethyl-7-methyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5131973.png)
![7-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5131977.png)